Cas no 94-64-4 ((2-chlorophenyl)methyl(methyl)amine)

(2-chlorophenyl)methyl(methyl)amine structure
94-64-4 structure
(2-chlorophenyl)methyl(methyl)amine
94-64-4
C8H10ClN
155.624701023102
MFCD00013627
34756
66754

(2-chlorophenyl)methyl(methyl)amine Properties

Names and Identifiers

    • (2-Chlorophenyl)-N-methylmethanamine
    • 2-chloro-n-methyl-benzenemethanamin
    • Benzenemethanamine, 2-chloro-N-methyl-
    • N-(2-CHLOROBENZYL)-N-METHYLAMINE
    • O-CHLORO-N-METHYLBENZYLAMINE
    • N(O-CHLOROBENZYL)METHYLAMINE
    • N-ETHYL-O-CHLOROBENZYLAMINE
    • TIMTEC-BB SBB010370
    • AKOS BC-2744
    • (2-CHLORO-BENZYL)-METHYL-AMINE
    • 2-CHLORO-N-METHYLBENZYLAMINE
    • N-Methyl-2-chlorobenzylamine
    • 2-Chlorobenzylmethylamine
    • 1-(2-chlorophenyl)-N-methylmethanamine
    • [(2-chlorophenyl)methyl](methyl)amine
    • [(2-chlorophenyl)methyl]methylamine
    • 1-(2-chlorophenyl)-N-methyl-methanamine
    • 2-chlorobenzyl-N-methylamine
    • KSC487O1B
    • 2-ch
    • 2-Chloro-N-methylbenzenemethanamine (ACI)
    • Benzylamine, o-chloro-N-methyl- (7CI, 8CI)
    • (2-Chlorobenzyl)methylamine
    • Methyl((2-chlorophenyl)methyl)amine
    • N-(2-Chlorobenzyl)-N-methylamine
    • N-2-Chlorobenzylmethylamine
    • N-Methyl-o-chlorobenzylamine
    • (2-chlorophenyl)methyl(methyl)amine
    • SCHEMBL296089
    • EINECS 202-350-1
    • NCGC00374049-01
    • MFCD00013627
    • (2-Chloro-benzyl)-methyl-amine
    • N-(2-chlorobenzyl)-N-methylamine
    • 2-chloro-N-methylbenzyl amine
    • 2-Chloro-N-methylbenzylamine, 97%
    • DB-000147
    • CS-0151001
    • DTXSID6059106
    • AKOS000263898
    • SY023323
    • EN300-07493
    • BP-10621
    • NS00040410
    • Z56955956
    • AS-31408
    • 94-64-4
    • CHEMBL1178182
    • +Expand
    • MFCD00013627
    • DIWGZVQKFSFNLH-UHFFFAOYSA-N
    • 1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
    • ClC1C(CNC)=CC=CC=1

Computed Properties

  • 155.050177g/mol
  • 0
  • 1.9
  • 1
  • 1
  • 2
  • 155.050177g/mol
  • 155.050177g/mol
  • 12Ų
  • 10
  • 95.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.45030
  • 12.03000
  • n20/D 1.5430(lit.)
  • 225-226 °C(lit.)
  • 0°C
  • Fahrenheit: 208.4 ° f
    Celsius: 98 ° c
  • Not determined
  • Not determined
  • Air Sensitive
  • 1.110 g/mL at 25 °C(lit.)

(2-chlorophenyl)methyl(methyl)amine Security Information

(2-chlorophenyl)methyl(methyl)amine Customs Data

  • 2921499090
  • China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(2-chlorophenyl)methyl(methyl)amine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005WFN-1g
N-(2-CHLOROBENZYL)-N-METHYLAMINE
94-64-4 98%
1g
$62.00 2024-04-19
A2B Chem LLC
AC74515-1g
N-(2-Chlorobenzyl)-n-methylamine
94-64-4 95%
1g
$41.00 2024-07-18
Aaron
AR005WNZ-250mg
N-(2-CHLOROBENZYL)-N-METHYLAMINE
94-64-4 97%
250mg
$16.00 2024-07-18
abcr
AB352843-1 g
2-Chloro-N-methylbenzylamine, 97%; .
94-64-4 97%
1g
€112.00 2023-04-26
Apollo Scientific
OR40030-5g
2-Chloro-N-methylbenzylamine
94-64-4 95%
5g
£86.00 2023-09-02
ChemScence
CS-0151001-1g
2-Chloro-N-methylbenzylamine
94-64-4 98.81%
1g
$50.0
Crysdot LLC
CD12003566-5g
(2-Chlorophenyl)-N-methylmethanamine
94-64-4 97%
5g
$100
Enamine
EN300-07493-0.05g
[(2-chlorophenyl)methyl](methyl)amine
94-64-4 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D912173-5g
2-Chloro-N-methylbenzylamine
94-64-4 95%
5g
$240 2022-09-06
Fluorochem
060304-250mg
2-Chloro-benzyl)-methyl-amine
94-64-4 97%
250mg
£17.00 2022-03-01

(2-chlorophenyl)methyl(methyl)amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 - 5 °C; 20 h, rt
1.2 Reagents: Water ;  rt
Reference
Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones
Piazzi, Lorna; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 575-585

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium cyanoborohydride Solvents: Methanol
1.1 Reagents: Hydrochloric acid ,  Sodium cyanoborohydride Solvents: Methanol
1.1 Solvents: Ethanol ,  Water ;  40 °C; 2 h, 0 - 5 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 - 5 °C; 20 h, rt
2.2 Reagents: Water ;  rt
Reference
Reductive aminations of carbonyl compounds with borohydride and borane reducing agentsSynthesis of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol derivatives by a novel insertion reaction of arylnickel complexesCholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones
Baxter, Ellen W.; et al Kihara, Masaru; et al Piazzi, Lorna; et al, Organic Reactions (Hoboken, 2002, 29(5), 957-65

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  30 min, rt
1.2 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium borohydride ;  0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response SyndromeOxidations with cerium(IV) sulfate: intramolecular cyclization of N-benzyl-β-amino ketones yielding 4-benzoyl-1,2,3,4-tetrahydroisoquinolines
Ren, Yan; et al Holzgrabe, Ulrike, Journal of Medicinal Chemistry, 2017, 60(3), 972-986

Synthetic Circuit 4

Reaction Conditions
Reference
Benzylamines: synthesis and evaluation of antimycobacterial propertiesNeuropharmacological investigation of N-benzylsulfamides
Meindl, Wolfgang R.; et al Aeberli, Paul; et al, Journal of Medicinal Chemistry, 1984, 27(9), 1111-18

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper alloy, base, Cu 71,Pd 29 Solvents: Methanol ;  1.5 h, 7 MPa, 373 K
Reference
Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes
Dumoleijn, Kim N. R. ; et al, ChemCatChem, 2021, 13(13), 3021-3026

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Methanol ;  60 min, 80 °C; cooled
1.2 Reagents: Hydrogen ;  20 h, 1.2 MPa, 343 K
Reference
Reductive imino-pinacol coupling reaction of halogenated aromatic imines and iminium ions catalyzed by precious metal catalysts using hydrogen
Dumoleijn, K. N. R. ; et al, Journal of Catalysis, 2021, 400, 103-113

(2-chlorophenyl)methyl(methyl)amine Raw materials

(2-chlorophenyl)methyl(methyl)amine Preparation Products

(2-chlorophenyl)methyl(methyl)amine Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94-64-4)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:94-64-4)
A LA DING
anhua.mao@aladdin-e.com

(2-chlorophenyl)methyl(methyl)amine Related Literature

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